4-(2-Hydroxyethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

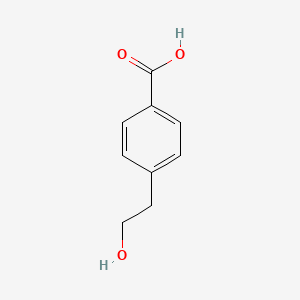

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHCTSQIAULAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333443 | |

| Record name | 4-(2-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46112-46-3 | |

| Record name | 4-(2-Hydroxyethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46112-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)benzoic acid, a versatile benzoic acid derivative. It details the compound's chemical and physical properties, safety information, and its applications, particularly as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other valuable organic compounds. This document includes detailed experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and drug development professionals with a practical resource for their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 46112-46-3 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][3][4] |

| Molecular Weight | 166.17 g/mol | [3][5] |

| IUPAC Name | This compound | [2][6][7] |

| Canonical SMILES | OCCc1ccc(cc1)C(=O)O | [6] |

| InChIKey | FUWHCTSQIAULAK-UHFFFAOYSA-N | [6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 127-128 °C | [2] |

| Boiling Point | 345.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.26 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |

| P264 | Wash skin thoroughly after handling | [3] | |

| P271 | Use only outdoors or in a well-ventilated area | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester, methyl 4-(2-hydroxyethyl)benzoate.

Experimental Workflow for Synthesis

Caption: Synthesis of this compound via ester hydrolysis.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).

-

Hydrolysis: To this solution, add sodium hydroxide (58 mg, 1.43 mmol) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water (5 mL). Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material and by-products.

-

Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 hydrochloric acid solution until the pH reaches 1. A white solid will precipitate out of the solution.

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold water.

-

Drying: Dry the collected solid to obtain this compound (expected yield: ~158 mg, 100%). The product can often be used in subsequent reactions without further purification.[2]

Purification by Recrystallization

For obtaining a high-purity product, recrystallization from a suitable solvent system is recommended. Water is a common solvent for the recrystallization of benzoic acid derivatives.

Experimental Workflow for Recrystallization

Caption: Purification of this compound by recrystallization.

Detailed Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture on a hot plate until the solid completely dissolves.[8][9][10][11]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Needle-like crystals should form. To maximize crystal formation, place the flask in an ice bath.[8][9][10][11]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water.[8][9][10][11]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for confirming the structure of the synthesized compound.

-

1H NMR (300 MHz, CDCl3): δ 7.97 (d, J = 8.4 Hz, 2H), 7.27 (d, J = 8.4 Hz, 2H), 3.83 (t, J = 6.3 Hz, 2H), 2.88 (t, J = 6.3 Hz, 2H).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

O-H stretch (alcohol): A broad peak around 3400-3200 cm-1.

-

O-H stretch (carboxylic acid): A very broad peak from 3300-2500 cm-1.[13][14]

-

C-H stretch (aromatic): Peaks just above 3000 cm-1.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm-1.[13][14]

-

C-O stretch (alcohol and carboxylic acid): Peaks in the 1320-1210 cm-1 region.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. While a specific method for this compound is not detailed, a method for the related 4-hydroxybenzoic acid can be adapted.

Table 4: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Reference(s) |

| Column | C18 column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm) | [15][16][17] |

| Mobile Phase A | 0.1% Phosphoric acid in water or 1.5% acetic acid + 1.5% ammonium acetate in water | [16][17] |

| Mobile Phase B | Acetonitrile or Methanol | [16][17] |

| Elution | Gradient or Isocratic | [15][16][17] |

| Flow Rate | 1.0 mL/min | [15][16] |

| Detection | UV at 230 nm or 255 nm | [15][16] |

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, and its reactivity is centered around its carboxylic acid and primary alcohol functional groups. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Logical Relationship of Reactivity and Applications

Caption: Reactivity of functional groups in this compound and its applications.

Role in the Synthesis of Bezafibrate

This compound is structurally related to intermediates used in the synthesis of the lipid-lowering agent, Bezafibrate. The synthesis of Bezafibrate involves the formation of an amide bond with a derivative of 4-chlorobenzoic acid and an ether linkage with a phenoxyisobutyric acid moiety.[18][19][20][21][22] The 4-(2-hydroxyethyl)phenyl core structure is a key component of the precursor N-(4-hydroxyphenethyl)-4-chlorobenzamide, which is then further elaborated to form Bezafibrate.

Applications in Polymer Chemistry

The presence of both a carboxylic acid and a hydroxyl group makes this compound a suitable monomer for the synthesis of polyesters through polycondensation reactions. These polyesters can have applications in areas such as biodegradable plastics.[1]

Use in Pharmaceutical and Cosmetic Formulations

Beyond its role as a synthetic intermediate, this compound is also utilized in pharmaceutical and cosmetic formulations. It can act as a pH stabilizer and a solubilizing agent, enhancing the bioavailability of active ingredients in drug formulations. In cosmetics, it is used for its moisturizing properties.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95% | CAS: 46112-46-3 | AChemBlock [achemblock.com]

- 3. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 46112-46-3 | MOLNOVA [molnova.com]

- 5. This compound | Natural product | TargetMol [targetmol.com]

- 6. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. This compound - C9H10O3 | CSSS00000078963 [chem-space.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. scribd.com [scribd.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. famu.edu [famu.edu]

- 12. rsc.org [rsc.org]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. helixchrom.com [helixchrom.com]

- 16. longdom.org [longdom.org]

- 17. fsis.usda.gov [fsis.usda.gov]

- 18. Bezafibrate synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]

- 21. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzoic acid is a benzoic acid derivative with a hydroxyethyl group at the para position. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and potential biological significance. While specific biological activities of this compound are not extensively documented, this guide explores putative signaling pathways based on the activity of the structurally related compound, p-hydroxybenzoic acid. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is a derivative of benzoic acid and is known to be found in the leaves of Canarium album. The presence of both a carboxylic acid and a hydroxyl group makes it a versatile molecule for chemical synthesis and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 46112-46-3 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 127-128 °C | [1] |

| Boiling Point (Predicted) | 345.8 ± 25.0 °C | [1] |

| pKa (Predicted) | 4.26 ± 0.10 | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| InChI Key | FUWHCTSQIAULAK-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1ccc(CCO)cc1 | [3] |

Synthesis and Purification

While several synthetic routes are possible, a common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester. A detailed protocol for this procedure is provided below.

Experimental Protocol: Synthesis from Methyl 4-(2-hydroxyethyl)benzoate

This protocol describes the base-catalyzed hydrolysis of methyl 4-(2-hydroxyethyl)benzoate to yield this compound.

Materials:

-

Methyl 4-(2-hydroxyethyl)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1:1 solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(2-hydroxyethyl)benzoate (e.g., 1.0 g) in a mixture of methanol (e.g., 15 mL) and deionized water (e.g., 5 mL).

-

Base Addition: To the stirred solution, add sodium hydroxide (e.g., 1.5 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, add deionized water (e.g., 25 mL) to the reaction mixture to dilute it.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar by-products.

-

Acidification: Carefully acidify the aqueous phase with a 1:1 solution of hydrochloric acid until the pH is approximately 1. A white solid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: The collected solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific equipment and applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing over time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the region of 7.2-8.1 ppm. The methylene protons would appear as two triplets around 2.8 and 3.8 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (typically >10 ppm), and the hydroxyl proton would also be a broad singlet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for the seven different carbon environments in the molecule. The carboxyl carbon would be observed downfield (around 170 ppm). The aromatic carbons would appear in the range of 125-145 ppm, and the two aliphatic carbons of the hydroxyethyl group would be seen upfield (around 35 and 60 ppm).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns would likely involve the loss of water, the carboxylic acid group, and cleavage of the ethyl group.

Biological Activity and Signaling Pathways

While there is limited specific data on the biological activities of this compound, its structural similarity to p-hydroxybenzoic acid suggests it may have interesting biological properties. p-Hydroxybenzoic acid and its derivatives have been reported to exhibit a range of activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[5]

Of particular interest to drug development professionals, p-hydroxybenzoic acid has been shown to possess estrogen-like activity and can modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. It is plausible that this compound could exert similar effects.

Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known activities of p-hydroxybenzoic acid. These are hypothetical pathways and require experimental validation for this specific compound.

Diagram 3: Putative MAPK/ERK Signaling Pathway Activation

Caption: Hypothetical activation of the MAPK/ERK pathway by this compound.

Diagram 4: Putative PI3K/Akt Signaling Pathway Activation

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Hydroxyethyl)benzoic acid_TargetMol [targetmol.com]

- 4. This compound | 46112-46-3 | MOLNOVA [molnova.com]

- 5. researchgate.net [researchgate.net]

4-(2-Hydroxyethyl)benzoic acid structure and molecular weight

An In-depth Technical Guide on 4-(2-Hydroxyethyl)benzoic acid

This guide provides a detailed overview of the chemical structure and molecular properties of this compound, a benzoic acid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties and Structure

This compound is a natural product that serves as a versatile intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its utility in laboratory settings is well-established, where it is used as a reagent in a variety of organic chemistry experiments.[1] The presence of a hydroxyl group enhances its reactivity, making it suitable for chemical modifications such as esterification, which can lead to the development of novel molecules.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4][5] |

| Molecular Weight | 166.18 g/mol | [1][5] |

| Monoisotopic Mass | 166.062994177 Da | [3] |

| CAS Number | 46112-46-3 | [1][3] |

| Melting Point | 122-129 ºC | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Structural Representation

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and a 2-hydroxyethyl group at the para (4) position.

Experimental Protocols

While detailed experimental protocols for the synthesis of this compound are extensive and can vary, a general conceptual workflow for its preparation or use in further synthesis is outlined below. This typically involves the modification of a precursor molecule, followed by purification and analysis of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Natural product | TargetMol [targetmol.com]

- 3. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. This compound 95% | CAS: 46112-46-3 | AChemBlock [achemblock.com]

A Beginner's Guide to the Synthesis of 4-(2-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 4-(2-hydroxyethyl)benzoic acid, a valuable intermediate in the pharmaceutical and polymer industries. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of various esters, polyesters, and other derivatives with applications in drug delivery systems, liquid crystal polymers, and as a key component in the production of certain active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide details two distinct and accessible methods for its synthesis, tailored for researchers with a foundational knowledge of organic chemistry.

Synthetic Routes

Two viable and beginner-friendly methods for the synthesis of this compound are presented:

-

Route 1: Hydroboration-Oxidation of 4-Vinylbenzoic Acid. This two-step, one-pot reaction is a classic example of an anti-Markovnikov addition of water across a double bond. It is known for its high regioselectivity and generally good yields.

-

Route 2: Hydrolysis of 4-(2-Bromoethyl)benzoic Acid. This method involves a nucleophilic substitution reaction where a bromide is displaced by a hydroxide ion. This approach is straightforward and utilizes readily available starting materials.

The following sections provide detailed experimental protocols for each route.

Experimental Protocols

Route 1: Hydroboration-Oxidation of 4-Vinylbenzoic Acid

This protocol is adapted from general procedures for the hydroboration-oxidation of styrenes.

Materials:

-

4-Vinylbenzoic acid

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO4), anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is assembled. The glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Hydroboration: 4-Vinylbenzoic acid (e.g., 1.48 g, 10 mmol) is dissolved in anhydrous THF (50 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath. The borane-THF solution (11 mL of 1 M solution, 11 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.

-

Oxidation: The reaction mixture is cooled back to 0 °C. Slowly and carefully, 3 M aqueous sodium hydroxide solution (10 mL) is added, followed by the dropwise addition of 30% hydrogen peroxide (10 mL). Caution: The addition of hydrogen peroxide is exothermic and should be done slowly to control the temperature.

-

Work-up: After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of 50 mL of water. The organic layer is separated, and the aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.

Route 2: Hydrolysis of 4-(2-Bromoethyl)benzoic Acid

This protocol is based on standard nucleophilic substitution reactions.

Materials:

-

4-(2-Bromoethyl)benzoic acid[1]

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-bromoethyl)benzoic acid (e.g., 2.29 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in water (40 mL).

-

Hydrolysis: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified to pH 2-3 by the careful addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from hot water to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.

| Parameter | Route 1: Hydroboration-Oxidation | Route 2: Hydrolysis |

| Starting Material | 4-Vinylbenzoic Acid | 4-(2-Bromoethyl)benzoic Acid |

| Key Reagents | BH3·THF, NaOH, H2O2 | NaOH, HCl |

| Reaction Time | ~4 hours | 4-6 hours |

| Typical Yield | 80-90% | 75-85% |

| Purity (after recrystallization) | >98% | >98% |

| Key Advantages | High regioselectivity, one-pot procedure | Simple reagents, straightforward work-up |

| Key Disadvantages | Requires anhydrous conditions and handling of borane reagents | Longer reaction time at reflux |

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Caption: Simplified reaction mechanisms for the two synthetic routes.

References

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(2-Hydroxyethyl)benzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its determination, enabling researchers to generate precise and reliable data in their own laboratory settings.

Introduction to this compound

This compound is a benzoic acid derivative with a hydroxyethyl group at the para position.[1][2] This bifunctional molecule, possessing both a carboxylic acid and a hydroxyl group, is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[3] Its structural features are anticipated to influence its solubility in different organic solvents, a critical parameter for its application in drug formulation, reaction chemistry, and purification processes. Understanding its solubility profile is essential for optimizing these applications.[4][5][6]

Qualitative Solubility Profile

Based on available supplier data, this compound is generally soluble in polar organic solvents.[7][8] The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding, which promotes solubility in protic and polar aprotic solvents. The aromatic ring provides a nonpolar region, which may allow for some solubility in less polar solvents. A summary of its known qualitative solubility is presented in Table 1. Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative solubility data for their specific applications.

Table 1: Qualitative and User-Determined Quantitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |

| Alcohols | Methanol | Soluble[7][8] | User-determined | User-determined |

| Ethanol | Soluble[7][8] | User-determined | User-determined | |

| Isopropanol | - | User-determined | User-determined | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[7][8] | User-determined | User-determined |

| Pyridine | Soluble[7][8] | User-determined | User-determined | |

| Acetone | - | User-determined | User-determined | |

| Acetonitrile | - | User-determined | User-determined | |

| Ethers | Tetrahydrofuran (THF) | - | User-determined | User-determined |

| 1,4-Dioxane | - | User-determined | User-determined | |

| Esters | Ethyl Acetate | - | User-determined | User-determined |

| Hydrocarbons | Toluene | - | User-determined | User-determined |

| Hexane | - | User-determined | User-determined |

Predicting Solubility: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] It states that substances with similar polarities are more likely to be soluble in one another. For this compound, its polar functional groups (carboxylic acid and hydroxyl) suggest good solubility in polar solvents, while its nonpolar benzene ring suggests some affinity for nonpolar solvents.

Figure 1: Logical diagram illustrating the "like dissolves like" principle for predicting the solubility of this compound in different classes of organic solvents.

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9] The concentration of the dissolved compound in the saturated solution is then accurately measured using High-Performance Liquid Chromatography (HPLC).[10]

4.1. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) from HPLC × Dilution Factor

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Figure 2: A flowchart of the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Conclusion

References

- 1. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]

- 2. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. chem.ws [chem.ws]

- 7. This compound | 46112-46-3 | MOLNOVA [molnova.com]

- 8. molnova.com [molnova.com]

- 9. scribd.com [scribd.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pubs.acs.org [pubs.acs.org]

Safeguarding Synthesis: A Technical Guide to the Safe Handling of 4-(2-Hydroxyethyl)benzoic Acid in the Laboratory

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

4-(2-Hydroxyethyl)benzoic acid is a valuable building block in pharmaceutical and materials science research. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, incorporating detailed protocols and risk mitigation strategies.

Hazard Identification and Classification

This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 122-129 ºC | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Toxicity Profile

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to well-defined experimental protocols is crucial for minimizing exposure and mitigating risks.

Standard Operating Procedure for Handling

This protocol outlines the standard procedure for the safe handling of this compound in a laboratory setting.

Objective: To provide a step-by-step guide for the safe handling of solid this compound to minimize the risk of exposure.

Materials:

-

This compound

-

Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

-

Chemical fume hood

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Sealable container for the compound

-

Waste container for contaminated disposables

Procedure:

-

Preparation:

-

Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

-

Verify that the fume hood is functioning correctly.

-

Don the required PPE: a properly fitting lab coat, safety goggles, and nitrile gloves.

-

-

Weighing and Dispensing:

-

Perform all manipulations of the solid compound within the chemical fume hood to control dust.

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weighing paper/boat.

-

Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

-

Securely close the storage container immediately after dispensing.

-

-

Transfer and Use:

-

Carefully transfer the weighed compound to the reaction vessel or desired container.

-

If dissolving the compound, add the solvent slowly to prevent splashing.

-

-

Post-Handling:

-

Clean the spatula and any other reusable equipment that came into contact with the chemical.

-

Dispose of contaminated weighing paper, gloves, and other disposable items in a designated hazardous waste container.

-

Wipe down the work surface within the fume hood with an appropriate cleaning agent.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Spill Cleanup Protocol for Solid Organic Acids

This protocol provides a detailed methodology for responding to a small-scale spill of a solid organic acid like this compound.

Objective: To safely clean up a minor spill (<10 grams) of solid this compound, preventing exposure and contamination.

Materials:

-

Spill kit containing:

-

Acid neutralizer (e.g., sodium bicarbonate, soda ash)

-

Inert absorbent material (e.g., vermiculite, sand)

-

Brush and dustpan (non-sparking)

-

Sealable plastic bags for waste disposal

-

Hazardous waste labels

-

-

Appropriate PPE: safety goggles, nitrile gloves, lab coat (an apron and respiratory protection may be necessary for larger spills or if significant dust is generated)

Procedure:

-

Immediate Response:

-

Alert personnel in the immediate vicinity of the spill.

-

If there is a risk of dust inhalation, evacuate the immediate area and ensure proper ventilation (e.g., through a fume hood) before proceeding.

-

-

Containment and Neutralization:

-

Wearing appropriate PPE, approach the spill cautiously.

-

Gently cover the spill with an acid neutralizer like sodium bicarbonate. Start from the perimeter and work inwards to prevent spreading the powder.

-

Allow the neutralizer to react with the acid. A slight fizzing or temperature change may be observed.

-

-

Cleanup:

-

Once any reaction has subsided, use a brush and non-sparking dustpan to carefully sweep up the mixture of the compound and neutralizer.

-

Avoid creating dust during this process. If necessary, lightly moisten the powder with water to minimize dust generation.

-

Place the collected material into a sealable plastic bag.

-

-

Decontamination:

-

Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.

-

Place the used cleaning materials into the same waste bag.

-

-

Waste Disposal:

-

Seal the plastic bag securely.

-

Attach a completed hazardous waste label to the bag.

-

Dispose of the waste according to your institution's hazardous waste management guidelines.

-

-

Post-Cleanup:

-

Thoroughly wash hands and any exposed skin with soap and water.

-

Replenish the spill kit.

-

Visualized Workflows and Logical Relationships

To further enhance safety and understanding, the following diagrams, created using the DOT language, illustrate key decision-making processes and workflows for handling this compound.

References

The Natural Occurrence of 4-(2-Hydroxyethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzoic acid is a naturally occurring benzoic acid derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, biosynthetic origins, and potential metabolic fate. The document details established experimental protocols for the isolation and analysis of this compound from natural matrices and presents key information in a structured format to support research and development endeavors.

Natural Occurrence

The primary documented natural source of this compound is the leaves of the Chinese white olive, Canarium album (Lour.) DC. While this compound has been identified as a constituent of this plant species, to date, there is a lack of publicly available quantitative data on its specific concentration in the leaves or other tissues of Canarium album.

Research on the phytochemical composition of Canarium album reveals a rich profile of phenolic compounds. Studies have quantified the total phenolic and flavonoid content in the leaves and fruits of various cultivars. For instance, the total phenolic content in the leaves of different cultivars can vary, with one study reporting free phenolic levels as high as 70.94 ± 10.59 mg gallic acid equivalents (GAE) per gram of dry weight in the "Tan xiang" cultivar.[1] The leaves generally exhibit higher concentrations of total phenolics, alkaloids, and polysaccharides compared to the fruits.[2] While these findings provide a broader context of the phenolic landscape of Canarium album, they do not offer specific quantities of this compound.

Table 1: Qualitative Natural Occurrence of this compound

| Organism | Part of Organism | Compound Presence | Quantitative Data Availability |

| Canarium album | Leaves | Identified | Not Available in Reviewed Literature |

Biosynthesis

The biosynthesis of this compound in plants is believed to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds. The core structure, benzoic acid, is synthesized from L-phenylalanine.

The established pathway for benzoic acid formation involves the following key steps:

-

Deamination: L-phenylalanine is converted to cinnamic acid.

-

Side-Chain Shortening (β-oxidative pathway): The three-carbon side chain of cinnamic acid is shortened by two carbons to yield benzoic acid.

The specific enzymatic reactions leading to the addition of the 2-hydroxyethyl group at the para-position of the benzoic acid ring have not been fully elucidated. However, it is hypothesized to occur through a subsequent modification of a benzoic acid precursor. This could potentially involve a hydroxylation reaction followed by a two-carbon chain extension, although the precise enzymes and intermediates in this specific branch of the pathway remain an area for further research.

Caption: Proposed biosynthetic pathway of this compound.

Metabolism

The metabolic fate of this compound in organisms has not been specifically studied. However, based on the known microbial degradation pathways of other aromatic compounds, a plausible metabolic route can be proposed. Microorganisms, particularly bacteria, are known to degrade aromatic compounds through a series of enzymatic reactions, often initiating with hydroxylation of the aromatic ring, followed by ring cleavage.

A potential metabolic pathway for this compound could involve:

-

Oxidation of the Ethyl Group: The primary alcohol of the 2-hydroxyethyl side chain could be oxidized to an aldehyde and then to a carboxylic acid, forming 4-carboxymethylbenzoic acid.

-

Hydroxylation of the Aromatic Ring: Enzymes such as monooxygenases or dioxygenases could introduce additional hydroxyl groups onto the benzene ring, a common strategy to destabilize the ring for subsequent cleavage.

-

Ring Cleavage: The hydroxylated aromatic ring would then be susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

-

Central Metabolism: These aliphatic intermediates would then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized.

Experimental Protocols

Isolation and Purification of this compound from Canarium album Leaves

The following is a generalized protocol for the extraction and isolation of this compound, adapted from established methods for phenolic compounds from plant materials.

1. Sample Preparation:

-

Fresh leaves of Canarium album are collected and washed to remove any surface contaminants.

-

The leaves are then freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and ground into a fine powder.

2. Extraction:

-

The powdered leaf material is subjected to solvent extraction. A common solvent system for phenolic compounds is 80% methanol or 70% acetone.

-

The extraction can be performed using maceration, sonication, or Soxhlet extraction to enhance efficiency. For instance, the powdered leaves can be sonicated with the solvent for a specified period (e.g., 30 minutes) and the process repeated multiple times.

-

The resulting extracts are pooled and filtered to remove solid plant material.

3. Solvent Partitioning and Purification:

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to partition into the ethyl acetate or n-butanol fraction.

-

The fractions are then subjected to chromatographic techniques for further purification. Column chromatography using silica gel or Sephadex LH-20 is commonly employed.

-

Fractions from column chromatography are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

4. Final Purification and Identification:

-

Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

The structure of the purified compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Caption: General experimental workflow for isolation and identification.

Quantitative Analysis by HPLC

1. Standard Preparation:

-

A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol).

-

A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

2. Sample Preparation:

-

A known weight of the dried and powdered plant material is extracted using a validated procedure (as described above).

-

The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of phenolic acids.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV detector set at the wavelength of maximum absorbance for this compound is used. A Diode Array Detector (DAD) can also be used to obtain the full UV spectrum for peak purity assessment.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve.

Conclusion

This compound is a natural product found in the leaves of Canarium album. While its biosynthetic and metabolic pathways can be inferred from general knowledge of aromatic compound metabolism, specific enzymatic details are yet to be discovered. The provided experimental protocols offer a robust framework for the isolation, identification, and quantification of this compound from its natural source. Further research is warranted to determine the quantitative distribution of this compound in Canarium album and to explore its potential biological activities, which could be of significant interest to the pharmaceutical and drug development industries.

References

- 1. The composition of phenolic compounds in Chinese olive (Canarium album L.) cultivars and their contribution to the anti-inflammatory properties of the cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Essential Nutrients, Bioactive Compounds, and Antioxidant Activity in the Leaves and Fruits of Chinese Olive ( Canarium album (Lour.) DC.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of 4-(2-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(2-Hydroxyethyl)benzoic acid, a benzoic acid derivative with applications in biochemical research and drug synthesis. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Core Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 167.07027 |

| [M+Na]⁺ | 189.05221 |

| [M-H]⁻ | 165.05571 |

| [M+NH₄]⁺ | 184.09681 |

| [M+K]⁺ | 205.02615 |

| [M+H-H₂O]⁺ | 149.06025 |

Data sourced from predicted values.[3]

Experimental Protocol - Mass Spectrometry (General Procedure):

A typical mass spectrometry analysis would be conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument via direct infusion or after separation by liquid chromatography (LC).

dot

Caption: General workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, data for similar benzoic acid derivatives provide expected chemical shift ranges.

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic C-H (ortho to -COOH) | 7.9 - 8.1 (d) | 128 - 132 |

| Aromatic C-H (meta to -COOH) | 7.2 - 7.4 (d) | 129 - 131 |

| Methylene (-CH₂-Ar) | 2.8 - 3.0 (t) | 35 - 45 |

| Methylene (-CH₂-OH) | 3.7 - 3.9 (t) | 60 - 65 |

| Hydroxyl (-OH) | Variable (broad s) | - |

| Quaternary Aromatic C (ipso to -COOH) | - | 130 - 135 |

| Quaternary Aromatic C (ipso to -CH₂CH₂OH) | - | 140 - 145 |

Note: Expected shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol - NMR Spectroscopy (General Procedure):

A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) is usually added as an internal standard (0 ppm). The spectrum is then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[4]

dot

Caption: Standard workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Alcohol/Carboxylic Acid) | 1210-1320 | Stretching |

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Experimental Protocol - IR Spectroscopy (General Procedure):

For a solid sample like this compound, the spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is pressed directly against a crystal (e.g., diamond or zinc selenide). The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

dot

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Structural Confirmation and Logical Relationships

The interpretation of these spectra in unison allows for the confirmation of the chemical structure of this compound.

dot

Caption: Relationship between spectral data and chemical structure.

References

Potential Research Applications of 4-(2-Hydroxyethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzoic acid, a versatile bifunctional molecule, is emerging as a significant building block in various scientific and industrial research fields. Its unique structure, featuring both a carboxylic acid and a primary alcohol functional group, allows for a wide range of chemical modifications, leading to the synthesis of novel derivatives with promising applications in drug discovery, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its utility in the development of new therapeutic agents and advanced polymeric materials. We present a summary of its physicochemical properties, detailed experimental protocols for the synthesis of its derivatives, and an exploration of their potential biological activities and mechanisms of action.

Introduction

This compound (HEBA) is an aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2][3] Its dual functionality makes it an ideal candidate for esterification and other chemical modifications, enabling the creation of a diverse library of derivatives.[2] These derivatives have garnered interest for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.[4][5] Furthermore, HEBA is utilized as a monomer in the synthesis of polyesters, contributing to the development of materials with tailored properties.[3][6] This guide aims to provide researchers with a detailed resource on the properties, synthesis, and potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 46112-46-3 | [6] |

| Molecular Formula | C₉H₁₀O₃ | [6] |

| Molecular Weight | 166.17 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 122-129 °C | [6] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; sparingly soluble in water. | No specific citation found |

| Purity | ≥ 99% (HPLC) | [6] |

Synthesis of this compound Derivatives

The presence of both a carboxylic acid and a hydroxyl group allows for the synthesis of a variety of derivatives, primarily through esterification and amidation reactions.

General Esterification Protocol

This protocol describes a general method for the synthesis of this compound esters.

Materials:

-

This compound

-

Desired alcohol (e.g., ethanol, propanol)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Sodium bicarbonate solution

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the desired alcohol (1.2 equivalents) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Potential Research Applications

The derivatives of this compound have shown potential in several research areas, particularly in drug development and polymer science.

Drug Development

Derivatives of hydroxybenzoic acids have been investigated for their anti-inflammatory properties.[4][5] While direct studies on this compound derivatives are limited, research on similar compounds, such as p-hydroxybenzoic acid, suggests a potential mechanism of action involving the inhibition of key inflammatory pathways.

A study on p-hydroxybenzoic acid demonstrated its ability to alleviate rheumatoid arthritis in an animal model by inhibiting the NF-κB/caspase-1 signaling pathway.[8] This inhibition led to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8] Given the structural similarity, it is plausible that derivatives of this compound could exert similar anti-inflammatory effects through the modulation of this pathway.

Diagram: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action.

Esters of benzoic acid and its derivatives have been reported to possess antimicrobial activity.[2][9] The lipophilicity of the ester derivatives can influence their ability to penetrate microbial cell membranes. Studies on various benzoic acid esters have shown a range of minimum inhibitory concentrations (MICs) against different bacterial and fungal strains.

| Compound Type | Organism | MIC (mg/mL) | Reference(s) |

| Benzoic Acid | E. coli O157 | 1 | [10] |

| 2-Hydroxybenzoic Acid | E. coli O157 | 1 | [10] |

| 4-Hydroxybenzoic Acid | E. coli O157 | >1 | [10] |

Polymer Chemistry

This compound serves as a valuable monomer for the synthesis of polyesters due to its bifunctional nature.[3][6] The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows for self-polycondensation or co-polycondensation with other monomers to create polymers with specific properties.

The following is a general protocol for the synthesis of a polyester using this compound.

Materials:

-

This compound

-

Catalyst (e.g., antimony trioxide, titanium butoxide)

-

High-boiling point solvent (optional, for solution polymerization)

-

Inert gas (e.g., nitrogen, argon)

Procedure (Melt Polycondensation):

-

Place this compound and a catalytic amount of antimony trioxide in a reaction vessel equipped with a stirrer and an inlet for inert gas.

-

Heat the mixture under a slow stream of inert gas to a temperature above the melting point of the monomer (e.g., 140-160 °C) to initiate esterification.

-

Gradually increase the temperature to 250-280 °C while continuing to stir and pass a slow stream of inert gas to remove the water formed during the reaction.

-

Apply a vacuum to the system to facilitate the removal of the final traces of water and drive the polymerization to completion.

-

Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

-

Cool the polymer to room temperature under an inert atmosphere.

Diagram: Polyester Synthesis Workflow

Caption: General workflow for polyester synthesis.

Conclusion

This compound is a promising and versatile molecule with significant potential in diverse research areas. Its utility as a scaffold for the synthesis of novel bioactive compounds, particularly with anti-inflammatory and antimicrobial properties, warrants further investigation. The exploration of its derivatives and their mechanisms of action, potentially through pathways like NF-κB, could lead to the development of new therapeutic agents. Furthermore, its role as a monomer in polymer chemistry opens avenues for the creation of advanced materials with tailored functionalities. This guide provides a foundational resource to encourage and facilitate further research into the promising applications of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study on <i>p</i>-Hydroxybenzoic Acid on Rheumatoid Arthritis Via Inhibiting NF-κB/caspase-1 Signaling Pathway [chinjmap.com]

- 9. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2-hydroxyethyl)benzoic acid via the alkaline hydrolysis of methyl 4-(2-hydroxyethyl)benzoate. This transformation is a straightforward and high-yielding saponification reaction, crucial for the generation of a versatile intermediate in pharmaceutical and materials science research. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization guidelines for the final product.

Introduction

This compound is a valuable bifunctional molecule incorporating both a carboxylic acid and a primary alcohol. This unique structure makes it an important building block in the synthesis of various active pharmaceutical ingredients (APIs), polymers, and other functional materials. The hydroxyl group offers a site for esterification or etherification, while the carboxylic acid moiety can participate in amide bond formation or other acid-catalyzed reactions. This protocol details a reliable method for its preparation from its corresponding methyl ester.

Chemical Reaction

The synthesis proceeds via a base-catalyzed hydrolysis (saponification) of the methyl ester, followed by acidification to yield the desired carboxylic acid.

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Parameter | Methyl 4-(2-hydroxyethyl)benzoate (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ |

| Molecular Weight | 180.20 g/mol | 166.17 g/mol |

| Appearance | - | White to off-white solid |

| Melting Point | - | 127-128 °C |

| CAS Number | 46190-45-8 | 46112-46-3 |

| Purity | ≥98% | Can be >99% after recrystallization |

| Theoretical Yield | - | Up to 100% (crude) |

Experimental Protocols

Materials and Equipment

-

Methyl 4-(2-hydroxyethyl)benzoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1:1 (v/v) solution

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator (optional)

Synthesis of this compound

This protocol is adapted from established procedures for ester hydrolysis.

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of methyl 4-(2-hydroxyethyl)benzoate (e.g., 174 mg, 0.96 mmol) in a mixture of methanol (3 mL) and water (1 mL).

-

Base Addition: To this solution, add sodium hydroxide (e.g., 58 mg, 1.43 mmol) at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Extraction: Upon completion of the reaction, dilute the mixture with water (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar by-products. The desired product will remain in the aqueous layer as its sodium salt.

-

Workup - Acidification and Precipitation: Carefully acidify the aqueous phase with a 1:1 (v/v) solution of hydrochloric acid until the pH is approximately 1. A white solid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the product, for instance, in a desiccator over a drying agent. The crude product is often of high purity.

Purification by Recrystallization (Optional)

For applications requiring very high purity, the crude product can be recrystallized. Water is a suitable solvent for the recrystallization of benzoic acid and its derivatives.

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The purified product will crystallize out. Cooling in an ice bath can further increase the yield.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.

-

Drying: Dry the purified crystals thoroughly.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Melting Point

The melting point of the purified product should be sharp and consistent with the literature value (127-128 °C).

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded as a KBr pellet, should exhibit the following characteristic peaks:

-

O-H stretch (carboxylic acid): A very broad absorption in the region of 3300-2500 cm⁻¹.

-

O-H stretch (alcohol): A moderately broad absorption around 3400-3200 cm⁻¹.

-

C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O stretch (alcohol and carboxylic acid): Absorptions in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

-

~12.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.8 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

-

~7.3 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.

-

~4.5 ppm (triplet, 1H): Hydroxyl proton of the ethyl group (-CH₂OH).

-

~3.6 ppm (quartet, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

~2.8 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

¹³C NMR (DMSO-d₆):

-

~167 ppm: Carboxylic acid carbonyl carbon.

-

~145 ppm: Aromatic carbon attached to the ethyl group.

-

~130 ppm: Aromatic carbon attached to the carboxylic acid.

-

~129 ppm: Aromatic CH carbons ortho to the carboxylic acid.

-

~128 ppm: Aromatic CH carbons meta to the carboxylic acid.

-

~60 ppm: Methylene carbon attached to the hydroxyl group.

-

~38 ppm: Methylene carbon attached to the aromatic ring.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Diethyl ether is highly flammable; avoid open flames and sparks.

Troubleshooting

-

Low Yield: Ensure the reaction has gone to completion by extending the reaction time or gentle heating. Incomplete acidification will also result in a lower yield of the precipitated product.

-

Product does not precipitate: The solution may not be sufficiently acidic. Check the pH and add more acid if necessary. The product may also be more soluble if the solution is not sufficiently cooled.

-

Impure Product: Incomplete extraction of the starting material or by-products can lead to impurities. Ensure thorough extraction. For high purity, recrystallization is recommended.

Conclusion